(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Attachment to the Oxolane Ring: The purine base is then attached to the oxolane ring through a glycosylation reaction. This step often requires the use of protecting groups to ensure selective reactions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, typically using dimethylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The dimethylamino group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles, including amines and thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution of the dimethylamino group can produce a wide range of functionalized compounds.
Scientific Research Applications
(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound is used in the production of various pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of (2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit viral replication by interfering with viral enzymes or block cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with a similar dimethylamino group but different overall structure.
Bromomethyl methyl ether: A compound with a similar ether linkage but different functional groups.
Uniqueness
(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for targeted interactions with various biological molecules, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C12H17N5O3 |
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Molecular Weight |
279.30 g/mol |
IUPAC Name |
(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O3/c1-16(2)11-10-12(14-5-13-11)17(6-15-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,3-4H2,1-2H3/t7?,8-,9-/m1/s1 |
InChI Key |
VTQCBUANIGZYLF-CFCGPWAMSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3CC([C@H](O3)CO)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |
Origin of Product |
United States |
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